Chemical structure and properties of 4-Methyl-2-oxopentanoic-1-13C acid
Chemical structure and properties of 4-Methyl-2-oxopentanoic-1-13C acid
Topic: Chemical structure and properties of 4-Methyl-2-oxopentanoic-1-13C acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Synthesis to Hyperpolarized Metabolic Imaging
Executive Summary
4-Methyl-2-oxopentanoic-1-13C acid, commonly referred to as [1-13C]
In the field of metabolic imaging, specifically Hyperpolarized (HP)
This guide details the physicochemical properties, synthesis pathways, hyperpolarization protocols, and metabolic flux interpretation of [1-13C]KIC.
Chemical & Physical Characterization[1][3][4][5][6][7]
Chemical Identity[1]
-
IUPAC Name: 4-Methyl-2-oxopentanoic-1-13C acid
-
Common Name:
-Ketoisocaproic acid-1-13C ([1-13C]KIC)[1] -
Formula:
C C H O -
Molecular Weight: ~131.13 g/mol (labeled) vs 130.14 g/mol (unlabeled)
Structural Analysis
The molecule consists of a branched isobutyl group attached to an
-
High T
Relaxation Time: The carboxyl carbon has no directly attached protons, minimizing dipolar relaxation and extending the hyperpolarized signal lifetime ( s at 3T). -
Chemical Shift Sensitivity: The C1 resonance is highly sensitive to the change in chemical environment during transamination to Leucine.
NMR Spectral Data (Aqueous, pH 7.4)
Differentiation between the substrate (KIC) and product (Leucine) relies on the chemical shift separation (
| Compound | Carbon Position | Chemical Shift ( | Note |
| [1-13C]KIC | C1 (Carboxyl) | 172.6 | Substrate peak |
| [1-13C]Leucine | C1 (Carboxyl) | 176.8 | Product of BCAT |
| Gas/Bicarbonate | ~125 / 161 | Product of BCKDH (Irreversible) |
Analytic Insight: The ~4.2 ppm separation between KIC and Leucine allows for spectral-spatial excitation pulses in MRI, enabling separate images of the substrate and product without chemical shift artifacts.
Synthesis & Production
Production of [1-13C]KIC generally follows two routes: Chemical Synthesis (for bulk isotope incorporation) or Enzymatic Transamination (for high purity from labeled amino acids).
Chemical Synthesis (Grignard Route)
The most robust method for introducing the C1 label involves the reaction of an organometallic reagent with a labeled oxalate derivative.
Protocol Summary:
-
Reagents: Isobutylmagnesium bromide + Diethyl [1,2-
C ]oxalate (or [1- C]oxalate). -
Reaction: The Grignard reagent attacks the oxalate ester.[4]
-
Hydrolysis: Acidic hydrolysis yields the free acid.
-
Purification: Vacuum distillation (KIC is a volatile liquid in free acid form) or crystallization as a sodium salt.
Enzymatic Synthesis (Green Route)
For laboratories already possessing [1-13C]Leucine, enzymatic conversion is efficient and yields enantiomerically pure products (though KIC is achiral, the absence of stereoisomer byproducts is beneficial).
-
Enzyme: L-Amino Acid Deaminase (L-AAD) (e.g., from Proteus vulgaris).[5]
-
Substrate: L-[1-13C]Leucine.
-
Mechanism: Oxidative deamination releases ammonia and yields [1-13C]KIC.
Hyperpolarization Protocol (Dissolution-DNP)[1][11]
This section outlines the "recipe" for preparing [1-13C]KIC for clinical or preclinical MRI. The goal is to achieve maximum nuclear spin polarization in the solid state and retain it during dissolution.
Sample Preparation ("The Soup")
Unlike pyruvate, which is a liquid that self-glasses, KIC is often supplied as a sodium salt (solid). For DNP, it must be converted to a glass-forming liquid or dissolved in a glassing solvent.
Method A: The Neat Acid Approach (High Concentration)
-
Acidification: Convert Sodium-[1-13C]KIC to the free acid form by reacting with stoichiometric H
SO , extracting into diethyl ether, and evaporating the solvent. Result: Oily liquid. -
Radical Doping: Dissolve Trityl Radical (OX063) to a concentration of 15 mM directly into the KIC acid oil.
-
Gadolinium: Add 1.0 mM Gd-DOTA to reduce solid-state buildup time (
). -
Result: A solvent-free "neat" sample maximizing
C concentration (~7-8 M).
Method B: The Solvent Approach (Easier Handling)
-
Solvent: 1:1 mixture of DMSO and D
O (or Glycerol/Water). -
Concentration: Dissolve Sodium-[1-13C]KIC to ~4 M.
-
Radical: 15 mM OX063.
DNP Polarization Parameters
-
Temperature: 1.2 – 1.4 K
-
Magnetic Field: 3.35 T or 5 T
-
Microwave Frequency: ~94 GHz (at 3.35 T)[6]
-
Irradiation Time: 45 – 60 minutes (typically reaches >30% polarization).
Dissolution & Neutralization
Upon ejection, the frozen sample is dissolved in superheated buffer.
-
Dissolution Media: 40 mM Tris/EDTA buffer + NaOH.
-
Neutralization: The amount of NaOH must be precisely calculated to neutralize the KIC free acid (if Method A is used) to a final pH of 7.4 .
-
Final Concentration: Typically 40–80 mM for injection.
Metabolic Mechanism & Interpretation
The utility of [1-13C]KIC lies in its metabolic fate. It probes two distinct pathways: reversible transamination and irreversible oxidative decarboxylation.
The BCAT Pathway (Tumor Marker)
In many tumors (e.g., glioblastoma, lymphoma), the enzyme Branched-Chain Amino Acid Transaminase (BCAT1) is overexpressed.
-
Reaction:
-
Observation: Appearance of the resonance at 176.8 ppm .
-
Kinetic Metric: The apparent rate constant
correlates with BCAT activity and tumor aggressiveness.
The BCKDH Pathway (Oxidative Stress/Mitochondrial Health)
-
Reaction:
-
Observation: Release of
CO (often detected as H CO at ~161 ppm due to carbonic anhydrase equilibration). -
Significance: This step represents the irreversible loss of the label. In tissues with impaired mitochondrial function or specific genetic defects (MSUD), this flux is blocked.
Pathway Visualization
Caption: Metabolic fate of [1-13C]KIC. The label is retained in Leucine (green) but lost as CO2 (red) during oxidation.
Experimental Workflow: In Vivo Imaging
To ensure data integrity (Trustworthiness), the following workflow is recommended for preclinical scanners.
Workflow Diagram
Caption: Standard Dissolution-DNP workflow for hyperpolarized [1-13C]KIC imaging.
Data Acquisition Strategy
-
Sequence: Chemical Shift Imaging (CSI) or Spectral-Spatial EPI.
-
Flip Angle: Use a variable flip angle (VFA) scheme or small constant flip angle (10-15°) to preserve hyperpolarization over the metabolic time window (~60 seconds).
-
Timing: Begin acquisition 20 seconds post-injection to capture the maximum conversion to Leucine.
References
-
Karlsson, M., et al. (2010).[1][2] "Hyperpolarized alpha-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors." Cancer Research.[7] Link
-
Gutierrez, J., et al. (2012). "Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging." Journal of Cerebral Blood Flow & Metabolism. Link
-
Ardenkjaer-Larsen, J. H., et al. (2003).[8] "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR." Proceedings of the National Academy of Sciences. Link
- Chaumeil, M. M., et al. (2012). "Hyperpolarized 13C MR imaging detects Warburg effect and induction of mitochondrial apoptosis." Proceedings of the International Society for Magnetic Resonance in Medicine.
-
PubChem Compound Summary. (2025). "4-Methyl-2-oxovaleric acid." National Library of Medicine. Link
Sources
- 1. Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imaging cerebral 2-ketoisocaproate metabolism with hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fine optimization of a dissolution dynamic nuclear polarization experimental setting for 13C NMR of metabolic samples - PMC [pmc.ncbi.nlm.nih.gov]
